molecular formula C15H10N2NaO9S B1682516 m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester CAS No. 92921-25-0

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester

Cat. No.: B1682516
CAS No.: 92921-25-0
M. Wt: 417.3 g/mol
InChI Key: XVNVIYKFQXEVKM-UHFFFAOYSA-N
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Description

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable products.

Scientific Research Applications

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester is widely used in scientific research, particularly in:

Safety and Hazards

This compound is classified as a skin irritant under the GHS classification . It may cause skin irritation, and safety precautions should be taken when handling it .

Mechanism of Action

Mode of Action

. The interaction of this compound with its targets and the resulting changes at the molecular level need to be elucidated through further scientific investigation.

Biochemical Pathways

The biochemical pathways affected by 1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid and their downstream effects are currently unknown . Detailed biochemical studies are necessary to understand the impact of this compound on cellular processes and signaling pathways.

Pharmacokinetics

. Comprehensive pharmacokinetic studies are needed to determine these properties.

Action Environment

. Additional studies are needed to understand how various environmental conditions can affect the activity of this compound.

Preparation Methods

The synthesis of m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid' involves the reaction of 3-sulfo-2,5-pyrrolidinedione with 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide and hydrogen peroxide to yield the final product.", "Starting Materials": [ "3-sulfo-2,5-pyrrolidinedione", "3-(2,5-dioxopyrrol-1-yl)benzoyl chloride", "base", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 3-sulfo-2,5-pyrrolidinedione with 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride in the presence of a base to form the intermediate compound.", "Step 2: React the intermediate compound with sodium hydroxide and hydrogen peroxide to yield the final product." ] }

CAS No.

92921-25-0

Molecular Formula

C15H10N2NaO9S

Molecular Weight

417.3 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methyl]oxolan-2-one

InChI

InChI=1S/C15H10N2O9S.Na/c18-11-4-5-12(19)16(11)9-3-1-2-8(6-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25;/h1-6,10H,7H2,(H,23,24,25);

InChI Key

XVNVIYKFQXEVKM-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O.[Na]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-maleimidobenzoyl-N-hydroxysulfosuccinimide ester
m-maleimidobenzoyl-N-hydroxysulphosuccinimide ester
MBS crosslinker
sulfo-MBS
sulpho-MBS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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